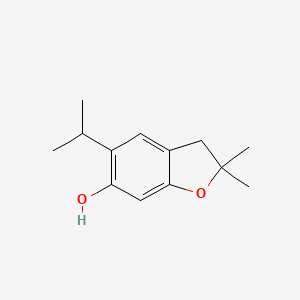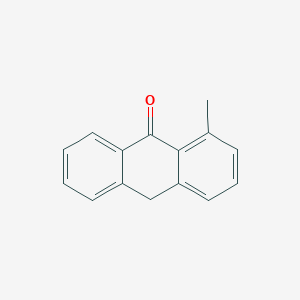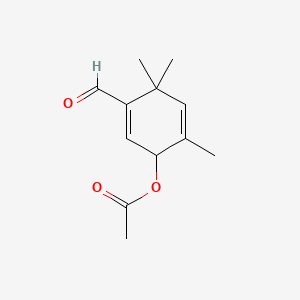
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate is an organic compound with a unique structure that includes a formyl group, a trimethylcyclohexadienyl ring, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate typically involves the reaction of 2,4,4-trimethylcyclohexa-2,5-dien-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl carboxylic acid.
Reduction: 5-Hydroxymethyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl carboxylic acid
- 5-Hydroxymethyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate
- 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl methyl ether
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
106199-88-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(5-formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C12H16O3/c1-8-6-12(3,4)10(7-13)5-11(8)15-9(2)14/h5-7,11H,1-4H3 |
InChI Key |
MSKMVNMTJKANGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=CC1OC(=O)C)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



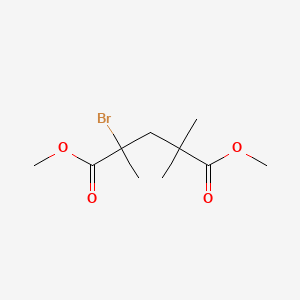
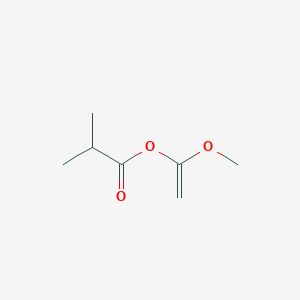
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

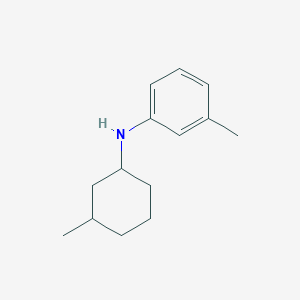
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
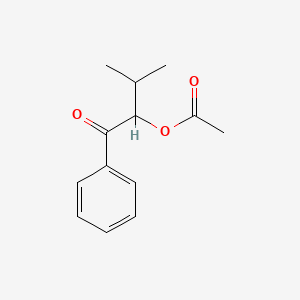

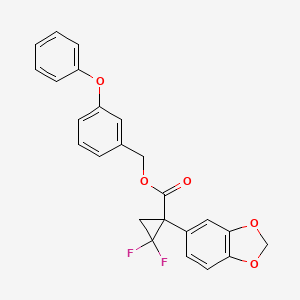
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
